molecular formula C17H19NO B3109036 1-Cyclopropyl-N-[(4-phenoxyphenyl)methyl]methanamine CAS No. 169943-53-7

1-Cyclopropyl-N-[(4-phenoxyphenyl)methyl]methanamine

Cat. No. B3109036
CAS RN: 169943-53-7
M. Wt: 253.34 g/mol
InChI Key: GPSYUSNUBBWBIN-UHFFFAOYSA-N
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Description

1-Cyclopropyl-N-[(4-phenoxyphenyl)methyl]methanamine (1-CPPM) is an organic compound that has numerous applications in the scientific and medical fields. It is a chiral compound, meaning it has two non-superimposable mirror image forms, and is used in the synthesis of various compounds, including pharmaceuticals, dyes, and fragrances. 1-CPPM is also used in the study of biological processes and has been studied for its potential therapeutic applications.

Scientific Research Applications

  • Dual Serotonin/Noradrenaline Reuptake Inhibition : A study by Whitlock, Blagg, and Fish (2008) discussed a series of 1-(2-phenoxyphenyl)methanamines, including compounds similar to 1-Cyclopropyl-N-[(4-phenoxyphenyl)methyl]methanamine. These compounds exhibited selective dual 5-HT (serotonin) and NA (noradrenaline) reuptake pharmacology. They identified analogues with favorable human in vitro metabolic stability, selectivity against the hERG potassium channel, and passive membrane permeability (Whitlock, G., Blagg, J., & Fish, P. (2008).

  • QSAR of Phenoxyphenyl-methanamine Compounds : In another study, Mente et al. (2008) utilized QSAR (Quantitative Structure-Activity Relationship) models to evaluate activities for compounds in the phenoxyphenyl-methanamine class. They found intuitive QSAR relationships for the three biological activities (5HT2A, SerT, and hERG activities) using Hammett-type donating-withdrawing substituent values and simple parameters to describe substituent size (Mente, S., Gallaschun, R., Schmidt, A., Lebel, L., Vanase-Frawley, M., & Fliri, A. (2008).

  • Novel Biased Agonists of Serotonin 5-HT1A Receptors : Sniecikowska et al. (2019) designed 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as biased agonists of serotonin 5-HT1A receptors. These compounds were tested for signal transduction assays and identified ERK1/2 phosphorylation-preferring aryloxyethyl derivatives. This study is significant for its exploration of compounds that could constitute promising antidepressant drug candidates (Sniecikowska, J., Głuch-Lutwin, M., Bucki, A., Więckowska, A., Siwek, A., Jastrzębska-Więsek, M., Partyka, A., Wilczyńska, D., Pytka, K., Pociecha, K., Cios, A., Wyska, E., Wesołowska, A., Pawłowski, M., Varney, M., Newman-Tancredi, A., & Kołaczkowski, M. (2019).

  • Synthesis and Biological Evaluation of Bromophenol Derivatives : A study by Boztaş et al. (2019) focused on synthesizing bromophenol derivatives with a cyclopropyl moiety, including structures similar to this compound. They found these derivatives to be effective inhibitors of the cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, which are significant in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş, M., Taslimi, P., Yavari, M. A., Gulcin, I., Şahin, E., & Menzek, A. (2019).

properties

IUPAC Name

1-cyclopropyl-N-[(4-phenoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-4-16(5-3-1)19-17-10-8-15(9-11-17)13-18-12-14-6-7-14/h1-5,8-11,14,18H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSYUSNUBBWBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Phenoxybenzaldehyde (3.0 g, 15.1 mmol) and cyclopropylmethylamine (1.1 g, 15.1 mmol) were dissolved in methanol (85 mL) under a nitrogen at room temperature. Sodium cyanoborohydride (0.95 g, 15.1 mmol) was added, and stirring was continued for 48 hours. The solvent was evaporated, and the residue was suspended in ether, washed with brine, and dried over Na2SO4. The ether was evaporated, and the crude product was chromatographed on silica gel eluting with 3% methanol in methylene chloride to provide 3.0 g (78%) of the title compound as a colorless oil. 1H NMR (CDCl3, 300 MHz) δ 0.08-0.15 (m, 2H), 0.45-0.55 (m, 2H), 0.93-1.05 (m, 1H), 1.45 (br s, 1H), 2.50 (d, J=7.5 Hz, 2H), 3.78 (s, 2H), 6.95-7.03 (m, 4H) 7.05-7.13 (m, 1H), 7.25-7.38 (m, 4H). MS (DCl/NH3) m/e 254 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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